molecular formula C9H10IN3S B016288 (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide CAS No. 26377-76-4

(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide

Cat. No. B016288
CAS RN: 26377-76-4
M. Wt: 191.26 g/mol
InChI Key: LQKOQCZXEQTTIW-UHFFFAOYSA-N
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Description

Indole derivatives are crucial in medicinal chemistry due to their presence in compounds with diverse biological activities. The compound is related to indol-3-ylsulfanylacetic acids and their derivatives, which have been explored for their immunoactive properties.

Synthesis Analysis

The synthesis of related compounds involves reactions between (2-hydroxyethyl)amines and indol-3-ylsulfanylacetic acids or 1-benzylindol-3-ylsulfanylacetic acids, leading to immunoactive ionic liquids. These compounds are characterized using IR, NMR 1H,13C,15N^1H, ^{13}C, ^{15}N, and elemental analysis techniques (Mirskova et al., 2014).

Molecular Structure Analysis

X-ray diffraction analysis has been used to investigate the crystal structure of tris-(2-hydroxyethyl) ammonium indol-3-ylsulfanylacetate, providing insights into the arrangement of atoms and the molecular geometry of similar compounds (Mirskova et al., 2014).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including cycloaddition and cyclization reactions, leading to a wide range of products with potential biological activity. For example, the reaction of 1-(1H-3-indolyl)-4-(methylthio)-2-(p-tolylsulfonyl)-1,3-butadienes with iodine involves an unusual 1,2-migration of the sulfonyl group (Matsumoto et al., 2002).

Physical Properties Analysis

Physical properties, such as melting points, boiling points, solubility, and crystalline structure, are critical for understanding the behavior of these compounds under various conditions. However, specific physical properties of "(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide" were not found in the literature. General principles indicate that structural features like crystal packing and hydrogen bonding can significantly influence these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for synthesizing and modifying indole derivatives for potential applications. For example, the adsorption properties and inhibition of mild steel corrosion by indole derivatives highlight their chemical versatility and potential as corrosion inhibitors (Behera et al., 2014).

Scientific Research Applications

1. Novel Indole Derivatives Synthesis and Structural Analysis

A 2020 study by Tariq et al. explored the synthesis and characterization of novel indole derivatives, including (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide. These compounds showed potential for high-tech applications, particularly in nonlinear optical (NLO) properties, which are crucial in fields like photonics and telecommunications (Tariq et al., 2020).

2. Anticancer Properties

Panathur et al. (2013) investigated a series of indole derivatives for their anticancer properties. They found that certain compounds exhibited potent growth inhibitory action against various human cancer cell lines. This highlights the potential of indole derivatives, including (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide, in developing new anticancer leads (Panathur et al., 2013).

3. Synthesis of Immunoactive Compounds

In 2010, Mirskova et al. synthesized new (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids, which are structurally similar to (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide. These compounds showed significant antiproliferative activity, indicating their potential as immunomodulators (Mirskova et al., 2010).

4. Genotoxic Properties Study

Ferk et al. (2016) investigated the genotoxic properties of synthetic cannabinoids, including indole derivatives. While this study did not specifically mention (1H-indol-3-ylsulfanyl)methanimidamide hydroiodide, it contributes to the broader understanding of the biological effects and potential risks associated with indole-based compounds (Ferk et al., 2016).

Safety And Hazards

While specific safety and hazard information for “(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide” is not available, similar compounds are classified as Acute Tox. 3 Oral and are considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

1H-indol-3-yl carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.HI/c10-9(11)13-8-5-12-7-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKOQCZXEQTTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SC(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180977
Record name 2-1H-Indol-3-ylisothiourea, monohydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide

CAS RN

26377-76-4
Record name Carbamimidothioic acid, 1H-indol-3-yl ester, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26377-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-1H-Indol-3-ylisothiourea, monohydroiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026377764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-1H-Indol-3-ylisothiourea, monohydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-1H-indol-3-ylisothiourea, monohydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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